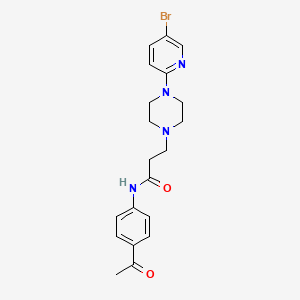

N-(4-Acetylphenyl)-3-(4-(5-bromo-2-pyridinyl)-1-piperazinyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Acetilfenil)-3-(4-(5-bromo-2-piridinil)-1-piperazinil)propanamida es un compuesto orgánico complejo que presenta una combinación de estructuras aromáticas y heterocíclicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(4-Acetilfenil)-3-(4-(5-bromo-2-piridinil)-1-piperazinil)propanamida generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:

Formación del intermedio acetilfenílico: Comenzando con un derivado del benceno, se introduce un grupo acetilo mediante acilación de Friedel-Crafts.

Introducción del anillo de piperazina: Luego, el intermedio se hace reaccionar con un derivado de piperazina, lo que puede implicar reacciones de sustitución nucleófila.

Bromación del anillo de piridina: El paso final implica la bromación del anillo de piridina, que se puede lograr utilizando bromo u otros agentes bromantes en condiciones controladas.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, la selección de alta productividad de las condiciones de reacción y las técnicas de purificación como la recristalización o la cromatografía.

3. Análisis de las reacciones químicas

Tipos de reacciones

N-(4-Acetilfenil)-3-(4-(5-bromo-2-piridinil)-1-piperazinil)propanamida puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El grupo acetilo se puede oxidar a un ácido carboxílico.

Reducción: El átomo de bromo se puede reducir a un átomo de hidrógeno.

Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales como aminas o tioles.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.

Reducción: Gas hidrógeno (H2) con un catalizador de paladio (Pd/C).

Sustitución: Nucleófilos como la azida de sodio (NaN3) o la tiourea (NH2CSNH2).

Productos principales

Oxidación: Formación de N-(4-carboxifenil)-3-(4-(5-bromo-2-piridinil)-1-piperazinil)propanamida.

Reducción: Formación de N-(4-Acetilfenil)-3-(4-(2-piridinil)-1-piperazinil)propanamida.

Sustitución: Formación de N-(4-Acetilfenil)-3-(4-(5-sustituido-2-piridinil)-1-piperazinil)propanamida.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Acetylphenyl)-3-(4-(5-bromo-2-pyridinyl)-1-piperazinyl)propanamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Formation of N-(4-carboxyphenyl)-3-(4-(5-bromo-2-pyridinyl)-1-piperazinyl)propanamide.

Reduction: Formation of N-(4-Acetylphenyl)-3-(4-(2-pyridinyl)-1-piperazinyl)propanamide.

Substitution: Formation of N-(4-Acetylphenyl)-3-(4-(5-substituted-2-pyridinyl)-1-piperazinyl)propanamide.

Aplicaciones Científicas De Investigación

Química: Como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Como sonda para estudiar las vías biológicas que implican derivados de piperazina y piridina.

Medicina: Posible uso como intermedio farmacéutico o ingrediente activo en el desarrollo de fármacos.

Industria: Uso en el desarrollo de nuevos materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de N-(4-Acetilfenil)-3-(4-(5-bromo-2-piridinil)-1-piperazinil)propanamida dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores específicos, modulando su actividad. Los objetivos moleculares podrían incluir receptores acoplados a proteínas G (GPCR) o canales iónicos, con vías que involucran transducción de señales o neurotransmisión.

Comparación Con Compuestos Similares

Compuestos similares

N-(4-Acetilfenil)-3-(4-(2-piridinil)-1-piperazinil)propanamida: Carece del átomo de bromo, lo que podría alterar su reactividad y actividad biológica.

N-(4-Acetilfenil)-3-(4-(5-cloro-2-piridinil)-1-piperazinil)propanamida: Contiene un átomo de cloro en lugar de bromo, lo que podría afectar sus propiedades químicas e interacciones.

Propiedades

Número CAS |

104374-05-2 |

|---|---|

Fórmula molecular |

C20H23BrN4O2 |

Peso molecular |

431.3 g/mol |

Nombre IUPAC |

N-(4-acetylphenyl)-3-[4-(5-bromopyridin-2-yl)piperazin-1-yl]propanamide |

InChI |

InChI=1S/C20H23BrN4O2/c1-15(26)16-2-5-18(6-3-16)23-20(27)8-9-24-10-12-25(13-11-24)19-7-4-17(21)14-22-19/h2-7,14H,8-13H2,1H3,(H,23,27) |

Clave InChI |

TUGIYBSWNCLKBY-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=NC=C(C=C3)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.